molecular formula C20H17N3O6S B2754459 Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate CAS No. 1105221-19-9

Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Cat. No.: B2754459
CAS No.: 1105221-19-9
M. Wt: 427.43
InChI Key: PXSPKLDOQNHAEO-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound that features a benzenesulfonyl group, a dihydropyridazinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including the use of efficient catalysts and environmentally friendly solvents, is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for substitution reactions). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in binding interactions with proteins, while the dihydropyridazinone moiety may interact with enzymes. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is unique due to the presence of the dihydropyridazinone moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds. This uniqueness makes it valuable for targeted research applications .

Properties

IUPAC Name

methyl 4-[[2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-29-20(26)14-7-9-15(10-8-14)21-17(24)13-23-19(25)12-11-18(22-23)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPKLDOQNHAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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